molecular formula C20H20N2O4S2 B2742821 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-21-4

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2742821
CAS RN: 898434-21-4
M. Wt: 416.51
InChI Key: XTZDUAMXHZDQHI-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been developed for research purposes. It has been found to have potential applications in the field of neuroscience, particularly in the study of ion channels and their role in various physiological processes.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research indicates that N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, exhibit significant potency in vitro. These compounds have been evaluated for their cardiac electrophysiological activity, indicating potential applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Evaluation

Derivatives of thiazolylphenyl benzamides have been designed and synthesized for anticancer activity evaluation against various cancer cell lines, showing moderate to excellent activity. This highlights the compound's potential application in oncology research, particularly in the development of new anticancer drugs (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibitors

The synthesis of metal complexes of heterocyclic sulfonamide, which includes compounds structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, has been investigated for their carbonic anhydrase inhibitory properties. These findings suggest applications in developing inhibitors for conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

Antimicrobial Agents

The synthesis and characterization of thiazole derivatives as antimicrobial agents have been explored. These studies demonstrate the potential for developing new antimicrobial drugs, underscoring the importance of thiazolyl benzamides in combating bacterial and fungal infections (Bikobo et al., 2017).

COVID-19 Drug Applications

Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has extended to evaluating their potential as COVID-19 drugs. This includes computational calculations and molecular docking studies, illustrating the broader applicability of these compounds in addressing emerging global health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDUAMXHZDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

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